4-Chloro-2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-hydroxybenzoic acid.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This is usually achieved by reacting the starting material with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and products. The use of high-throughput screening methods to optimize reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to modify the aromatic ring or the boronic ester group.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents used in these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic ester group.
Scientific Research Applications
4-Chloro-2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: Employed in the synthesis of biologically active molecules and probes for studying biological systems.
Medicinal Chemistry: Used in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The primary mechanism by which 4-Chloro-2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond, regenerating the palladium catalyst in the process.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
4-Chlorophenylboronic Acid: Similar structure but lacks the hydroxyl group.
2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Similar but without the chlorine substituent.
Uniqueness
4-Chloro-2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a chlorine substituent and a hydroxyl group on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity patterns compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO5/c1-12(2)13(3,4)20-14(19-12)8-5-7(11(17)18)10(16)6-9(8)15/h5-6,16H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIHNMWMFVSZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.